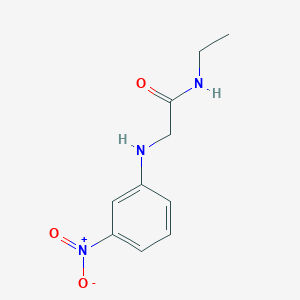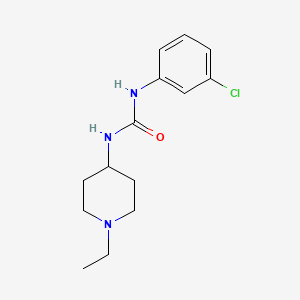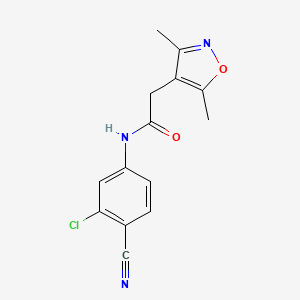![molecular formula C11H14N4OS B7461349 N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. IKKβ is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. This results in a decrease in inflammation and immune cell infiltration in preclinical models of various diseases. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is its specificity for IKKβ, which reduces the potential for off-target effects. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has a relatively low toxicity profile in preclinical studies. However, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has poor solubility in water, which can limit its use in in vivo studies. Furthermore, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a small molecule inhibitor, which can limit its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms.
Direcciones Futuras
Future research on N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide should focus on improving its solubility and bioavailability, as well as its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide could be combined with other therapeutic agents to improve its efficacy in cancer and autoimmune disorders. Finally, the potential long-term effects of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide on the immune system and other physiological processes should be further investigated.
Métodos De Síntesis
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then coupled with 4-aminopyrimidine to form N-(2-aminothiophen-3-yl)-4-aminopyrimidine. The final step involves the acetylation of the amine group with propionyl chloride to form N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide.
Aplicaciones Científicas De Investigación
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In autoimmune disorders, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of sepsis and colitis.
Propiedades
IUPAC Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-4-12-9(16)6-13-10-8-3-5-17-11(8)15-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPKMDAIHWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)




![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)


